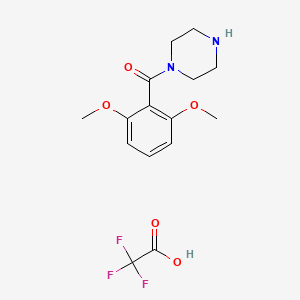
(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate
描述
(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate is a useful research compound. Its molecular formula is C15H19F3N2O5 and its molecular weight is 364.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate (CAS No. 1185301-65-8) is a chemical compound with the molecular formula C15H19F3N2O5 and a molecular weight of 364.32 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
The chemical structure of this compound is characterized by a piperazine ring substituted with a dimethoxyphenyl group and a trifluoroacetate moiety. The presence of these functional groups may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. A study demonstrated that derivatives of piperazine showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity. Specifically, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | RAS inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various assays. Compounds with similar piperazine modifications have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies reported that certain piperazine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various pathogens .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound C | E. coli | 15 | 10 |
| Compound D | S. aureus | 20 | 12 |
| This compound | TBD | TBD | TBD |
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interactions with specific cellular targets such as enzymes or receptors involved in cell signaling pathways related to apoptosis and microbial resistance.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound in cancer treatment and infectious diseases:
- Case Study on Antitumor Effects : A recent study utilized xenograft models to evaluate the efficacy of piperazine derivatives, including variations of this compound. Results indicated significant tumor reduction compared to control groups .
- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The study found that certain modifications led to enhanced effectiveness against multi-drug resistant bacteria .
属性
IUPAC Name |
(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.C2HF3O2/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-9H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIQIGVSALQHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















